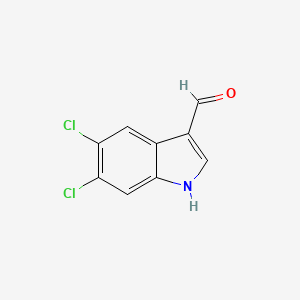

5,6-Dichloro-1H-indole-3-carbaldehyde

Description

5,6-Dichloro-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by chlorine atoms at the 5- and 6-positions of the indole ring and an aldehyde functional group at position 3. The dichloro substitution likely enhances molecular weight, lipophilicity, and steric effects compared to non-halogenated or mono-substituted indoles, influencing reactivity and applications in medicinal chemistry or materials science.

Structure

2D Structure

Properties

IUPAC Name |

5,6-dichloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVNFVHIBQGSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier–Haack Formylation of 5,6-Dichloroindole

Overview:

The most direct and widely reported method for synthesizing 1H-indole-3-carbaldehyde derivatives, including 5,6-dichloro-1H-indole-3-carbaldehyde, is the Vilsmeier–Haack reaction. This approach involves the formylation of a substituted indole using a Vilsmeier reagent, typically generated in situ from DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).

5,6-dichloroindole + DMF + POCl₃ → this compound

Procedure Summary:

- Prepare or obtain 5,6-dichloroindole-3-acetic acid.

- Treat with sodium periodate in the presence of a suitable manganese(III) catalyst.

- Stir at room temperature or slightly elevated temperature.

- Isolate and purify the aldehyde product.

| Parameter | Typical Value/Range |

|---|---|

| Starting material | 5,6-dichloroindole-3-acetic acid |

| Oxidant | Sodium periodate (NaIO₄) |

| Catalyst | Mn(III)-salophen or Mn(III)-porphyrin |

| Solvent | Aqueous or mixed organic/aqueous |

| Temperature | Room temperature to 40°C |

| Reaction time | 2–6 hours |

| Yield (literature) | 70–80% (for analogous indoles) |

- This method is especially useful when the acetic acid precursor is readily available or can be synthesized efficiently.

- The choice of catalyst can affect yield and selectivity.

Procedure Summary:

- Chlorinate indole using reagents such as N-chlorosuccinimide (NCS) under controlled conditions to achieve selective dichlorination.

- Purify the dichloroindole intermediate.

- Subject to Vilsmeier–Haack formylation as described above.

| Step | Reagent/Condition | Yield (literature) |

|---|---|---|

| Chlorination | NCS, solvent (e.g., acetic acid) | 50–70% |

| Formylation | DMF/POCl₃ | 60–85% |

- Regioselectivity in chlorination is crucial; conditions must be optimized to favor 5,6-dichloro substitution.

- This method is less direct but may be necessary when starting materials are limited.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Vilsmeier–Haack Formylation | 5,6-dichloroindole | DMF, POCl₃ | 60–85% | Direct, high-yield, scalable | Requires dichloroindole |

| Oxidative Decarboxylation | 5,6-dichloroindole-3-acetic acid | NaIO₄, Mn(III) catalyst | 70–80% | Alternative route, mild conditions | Requires acetic acid precursor |

| Halogenation + Vilsmeier–Haack Formylation | Indole | NCS, DMF, POCl₃ | 30–60% overall | Accessible starting material | Multi-step, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

Oxidation: 5,6-Dichloro-1H-indole-3-carboxylic acid.

Reduction: 5,6-Dichloro-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

5,6-Dichloro-1H-indole-3-carbaldehyde plays a significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.

- Chemistry It serves as a precursor for synthesizing more complex indole derivatives, useful in the development of pharmaceuticals and agrochemicals.

- Biology Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Medicine Research has shown the potential of indole derivatives for treating various diseases, including cancer and infectious diseases.

- Industry This compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures.

Biological Activities and Mechanisms

This compound exhibits diverse biological activities, with its mechanism primarily involving interaction with cellular receptors and enzymes. It acts as an agonist for the aryl hydrocarbon receptor (AhR), modulating immune response and leading to the production of interleukin-22 (IL-22), which enhances mucosal immunity and affects inflammatory diseases.

This compound participates in several biochemical pathways:

- Synthesis of Heterocycles It serves as a precursor for various biologically active structures, including carbazole and triazole derivatives.

- Cell Signaling Modulation It alters gene expression and cellular metabolism by interacting with signaling pathways.

Role of Indole-3-carbaldehyde in Gut Health

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its indole core and aldehyde group. The indole core can bind to various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

a. Dichloro-Substituted Indoles

- 5,6-Dichloro-1H-indole-3-carbaldehyde (hypothetical): Expected molecular weight ~218.06 g/mol (based on C₉H₅Cl₂NO). No direct melting point (mp) data available.

- 2,6-Dichloro-1H-indole-3-carboxaldehyde (CAS 69111-62-2): Molecular weight 218.06 g/mol. Structural isomerism at the 2- and 6-positions may reduce hydrogen-bonding capacity compared to 5,6-dichloro substitution due to altered electron distribution .

b. Mono-Chloro Derivatives

- 5-Chloro-1H-indole-3-carbaldehyde : Synthesized as a precursor for hydrazone derivatives (e.g., benzoylhydrazones) with yields >70% . Its mp (~193–198°C, inferred from unsubstituted indole-3-carboxaldehyde in ) suggests that dichloro substitution may increase mp due to enhanced intermolecular forces .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): Differs in functional group (carboxylic acid vs. aldehyde) and substituent positions.

c. Non-Chlorinated Analogs

Physicochemical Properties

| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | 487-89-8 | 145.15 | 193–198 | Aldehyde |

| 5-Chloro-1H-indole-3-carbaldehyde | Not provided | 179.60 | ~193–198* | Aldehyde, Cl (C5) |

| 2,6-Dichloro-1H-indole-3-carboxaldehyde | 69111-62-2 | 218.06 | Not reported | Aldehyde, Cl (C2, C6) |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | 199.61 | Not reported | Carboxylic acid, Cl (C7), Methyl (C3) |

*Inferred from unsubstituted analog .

Biological Activity

5,6-Dichloro-1H-indole-3-carbaldehyde is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, have garnered attention due to their significant biological activities. These compounds are implicated in various biochemical pathways and exhibit properties such as:

- Antimicrobial : Effective against a range of bacteria and fungi.

- Anticancer : Potential to inhibit tumor growth.

- Anti-inflammatory : Modulation of inflammatory responses.

- Antiviral : Activity against viral infections.

The biological activity of this compound is primarily attributed to its interaction with specific cellular receptors and enzymes. Notably, this compound acts as an agonist for the aryl hydrocarbon receptor (AhR), which plays a crucial role in immune response modulation. The activation of AhR leads to the production of interleukin-22 (IL-22), a cytokine that enhances mucosal immunity and has implications in inflammatory diseases.

Biochemical Pathways

The compound participates in several biochemical pathways:

- Synthesis of Heterocycles : It serves as a precursor for various biologically active structures, including carbazole and triazole derivatives.

- Cell Signaling Modulation : Alters gene expression and cellular metabolism by interacting with signaling pathways.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that indole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong efficacy against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 0.5 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Klebsiella pneumoniae | 2 |

| Escherichia coli | 8 |

Anticancer Activity

Research has shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies on related compounds demonstrate significant cytotoxic effects on cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several indole derivatives against clinical isolates. The results indicated that compounds similar to this compound displayed superior activity against MRSA compared to traditional antibiotics like levofloxacin .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that indole derivatives could significantly reduce cell viability in various cancer cell lines. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the indole ring enhance anticancer activity .

Q & A

Q. Table 1: Comparison of Chlorination Methods

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cl₂ (gas) | DCM | 0–25 | 65 | >95 | |

| NCS | Acetonitrile | 40 | 72 | 90 | |

| SOCl₂ | THF | 60 | 58 | 88 |

Advanced: How to address crystallographic challenges in structural determination of this compound?

Methodological Answer:

Crystallography may face issues due to:

- Disorder in Chlorine Atoms : Heavy atoms like Cl can cause electron density ambiguity. Use high-resolution data (≤1.0 Å) and refine with SHELXL .

- Twinning : If twinning is observed (common in halogenated indoles), apply twin law refinement (e.g., BASF parameter in SHELXL) .

- Thermal Motion : Anisotropic displacement parameters for Cl atoms should be carefully modeled to avoid overfitting.

Basic: What analytical techniques validate purity and structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals: aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and detects impurities like hydrolysis products (e.g., carboxylic acid derivatives) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How to resolve contradictory biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize assays (e.g., cell lines, incubation time). For example, if anti-cancer activity differs, validate via MTT and clonogenic assays in parallel .

- Impurity Effects : Trace byproducts (e.g., ethyl ester derivatives from incomplete hydrolysis) can skew results. Re-purify the compound and re-test .

- Solubility Issues : Use DMSO stocks with <0.1% water to prevent aggregation. Confirm activity in multiple solvents .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- Handling Chlorinating Agents : Use fume hoods and PPE (gloves, goggles) due to SOCl₂/POCl₃ toxicity .

- Waste Disposal : Quench excess POCl₃ with ice-water slowly to avoid exothermic reactions .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .

Advanced: How to study regioselectivity in di-chlorination?

Methodological Answer:

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for substitution at positions 5 vs. 6. Electron-donating/withdrawing effects of existing substituents guide site preference .

- Isotopic Labeling : Introduce ³⁶Cl at specific positions and track via radio-TLC .

Basic: What are alternative solvents for greener synthesis?

Methodological Answer:

Replace DMF (high toxicity) with:

- Cyrene : Biodegradable solvent for formylation (yield ~70%) .

- Ionic Liquids : e.g., 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) for chlorination, improving atom economy .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs (e.g., 5-Cl/6-F, 5-NO₂/6-Cl) and compare bioactivity.

- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical groups (e.g., aldehyde for H-bonding) .

- In Vivo Testing : Assess pharmacokinetics (e.g., plasma half-life in rodents) to link structure to bioavailability .

Basic: How to troubleshoot low yields in formylation?

Methodological Answer:

- Moisture Control : Use molecular sieves in DMF to scavenge water .

- Catalyst Optimization : Add Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the formylating agent .

Advanced: What computational tools predict interaction with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.